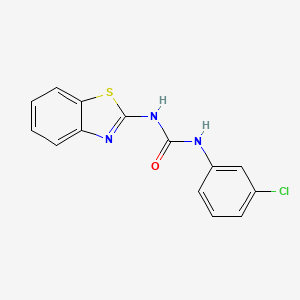

N-(1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea

Description

Properties

CAS No. |

29018-78-8 |

|---|---|

Molecular Formula |

C14H10ClN3OS |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-3-(3-chlorophenyl)urea |

InChI |

InChI=1S/C14H10ClN3OS/c15-9-4-3-5-10(8-9)16-13(19)18-14-17-11-6-1-2-7-12(11)20-14/h1-8H,(H2,16,17,18,19) |

InChI Key |

KIJFMBMCWLDPPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Synthesis of 2-Aminobenzothiazole :

-

Urea Formation :

Key Data:

| Parameter | Value |

|---|---|

| Solvent | THF/DCM |

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

| Yield | 75–85% |

Advantages : High atom economy; avoids toxic reagents.

Limitations : Requires pre-synthesized isocyanate, which is moisture-sensitive.

Thiourea Intermediate Route

Thioureas serve as precursors, oxidized to ureas under controlled conditions.

Procedure:

Key Data:

| Parameter | Value |

|---|---|

| Oxidizing Agent | HgO/H₂O₂ |

| Solvent | Acetic acid |

| Temperature | 60°C |

| Yield | 65–70% |

Advantages : Utilizes stable thiourea intermediates.

Limitations : Mercury-based oxidants pose environmental concerns.

Palladium-Catalyzed C–N Coupling

A modern approach leveraging cross-coupling chemistry.

Procedure:

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 80–90% |

Advantages : High efficiency; functional group tolerance.

Limitations : Costly catalysts; inert atmosphere required.

Ultrasonic-Assisted Synthesis

Sonication enhances reaction rates and yields.

Procedure:

Key Data:

| Parameter | Value |

|---|---|

| Sonication Time | 20 minutes |

| Solvent | Acetonitrile |

| Base | K₂CO₃ |

| Yield | 91–96% |

Advantages : Rapid; high purity.

Limitations : Specialized equipment required.

Ru-Catalyzed Dehydrogenative Coupling

A phosgene-free method using methanol as a C1 source.

Procedure:

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Ru-MACHO |

| Solvent | Toluene |

| Temperature | 120°C |

| Yield | 70–75% |

Advantages : Sustainable; avoids toxic reagents.

Limitations : Moderate yields; sensitive to moisture.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Isocyanate Coupling | 75–85 | 4–12 h | Simplicity | Moisture-sensitive intermediates |

| Thiourea Oxidation | 65–70 | 3–5 h | Stable intermediates | Toxic oxidants |

| Pd-Catalyzed Coupling | 80–90 | 12 h | Functional group tolerance | High catalyst cost |

| Ultrasonic Synthesis | 91–96 | 20 min | Rapid | Equipment-dependent |

| Ru-Catalyzed Coupling | 70–75 | 16 h | Phosgene-free | Moderate yields |

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(1,3-benzothiazol-2-yl)-N’-(3-chlorophenyl)urea can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced urea derivatives.

Substitution: Substitution reactions can occur at the benzothiazole or chlorophenyl moieties. For example, halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced urea derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups introduced at specific positions.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

One of the primary applications of N-(1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea is in oncology. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its efficacy in treating uveal melanoma, where it showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound also displays notable antimicrobial activity. It has been tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of these pathogens, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .

Agricultural Applications

Herbicidal Activity

This compound has also been explored for its herbicidal properties. Research indicates that derivatives of benzothiazole compounds exhibit herbicidal activity against various weed species. The mechanism involves disrupting the photosynthetic pathways in plants, leading to reduced growth and viability .

Pesticidal Properties

Moreover, this compound has shown potential as a pesticide. Its effectiveness against certain pests suggests that it could be developed into a novel pesticide formulation, contributing to integrated pest management strategies .

Case Studies

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological activities:

Substituent Effects on Anticancer Activity

- N-(1,3-Benzothiazol-2-yl)-N'-(3-methylphenyl)urea (Compound 9) : Exhibits moderate cytotoxicity against PC3 prostate cancer cells (IC50 = 78.28 μM), though less potent than doxorubicin (IC50 = 0.91 μM) . The methyl group at the 3-position of the phenyl ring may enhance lipophilicity but lacks the electron-withdrawing effect of chlorine.

- Target Compound (3-Chlorophenyl variant) : The chloro substituent likely increases electron deficiency and membrane permeability compared to the methyl group. Chlorine’s electronegativity may also influence hydrogen bonding with target enzymes or receptors, though specific data are needed to confirm this hypothesis.

Heterocyclic Moieties and Target Selectivity

- Fenobam: Replaces benzothiazole with an imidazolone ring, shifting activity toward neurological targets (mGluR5 antagonism) rather than anticancer applications . This highlights the critical role of the benzothiazole core in directing activity toward cancer pathways.

- N-[2-(Benzoxazol-2-ylsulfanyl)ethyl]-N'-(4-chlorophenyl)urea : Substitution of benzothiazole with benzoxazole and a 4-chlorophenyl group may alter binding affinity due to differences in ring electronegativity and steric effects .

Enzyme Inhibition Profiles

Urea derivatives in this class generally exhibit moderate inhibition of enzymes such as urease, β-glucuronidase, and phosphodiesterase:

- Urease Inhibition : 0.3–45.3% across analogs .

- β-Glucuronidase Inhibition : 4.9–44.9% .

- Phosphodiesterase Inhibition : 1.2–46.4% . The target compound’s chlorine substituent may enhance enzyme binding via halogen interactions, though experimental validation is required.

Biological Activity

N-(1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings from various studies.

- Molecular Formula : C16H14ClN3O2S

- Molecular Weight : 347.82 g/mol

- InChIKey : ZVOZPPCMJAGRAP-UHFFFAOYSA-N

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzothiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains. For instance, a study reported minimum inhibitory concentrations (MIC) of 0.03–0.06 μg/mL against Staphylococcus aureus and 0.06–0.12 μg/mL against Streptococcus pyogenes, indicating potent antibacterial capabilities .

Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies revealed that it possesses antiproliferative activity against several human cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values for these cell lines ranged from 0.3 to 5.16 μM, suggesting that the compound could serve as a potential anticancer agent .

Anti-inflammatory Effects

Research indicates that derivatives of benzothiazoles exhibit anti-inflammatory properties. The compound's structural features may contribute to its ability to inhibit inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Studies have shown that:

- Substituents on the benzothiazole ring can enhance or diminish biological activity.

- The presence of halogen atoms, such as chlorine, plays a crucial role in increasing antimicrobial potency .

Case Studies

- Antibacterial Activity : A recent study evaluated the antibacterial effects of various benzothiazole derivatives, including this compound. The results indicated that the compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Efficacy : In vivo studies using mouse models demonstrated that the compound significantly inhibited tumor growth in S180 homograft models, highlighting its potential as an anticancer therapeutic .

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50/MIC (μg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.03–0.06 |

| Streptococcus pyogenes | 0.06–0.12 | |

| Anticancer | HCT116 | 0.3 |

| MCF-7 | 5.16 | |

| A549 | 1.00 |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea?

Answer:

The compound is synthesized via condensation reactions between isocyanates and amines. A typical approach involves reacting 3-chlorophenyl isocyanate with 1,3-benzothiazol-2-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is added to neutralize HCl generated during the reaction. Microwave-assisted synthesis has also been reported for analogous urea derivatives, reducing reaction times to minutes while maintaining yields .

Basic: How is the purity and structural integrity of this urea derivative validated in research settings?

Answer:

Advanced spectroscopic techniques are employed:

- NMR : Proton environments (e.g., urea NH signals at ~4.0–4.1 ppm) confirm hydrogen bonding and substituent positions .

- IR : Peaks at ~1640–1680 cm⁻¹ (C=O stretch) and ~3100–3520 cm⁻¹ (N-H stretch) validate the urea moiety .

- Mass spectrometry : FABMS or ESI-MS provides molecular ion peaks (e.g., m/z 300–550 range for related compounds) .

- Elemental analysis : Matches experimental and calculated C/H/N percentages to confirm purity .

Advanced: What strategies resolve contradictions in crystallographic data for urea derivatives like this compound?

Answer:

Discrepancies in crystal packing or hydrogen-bonding patterns are addressed using:

- SHELX software : Robust refinement algorithms in SHELXL handle high-resolution or twinned data, improving accuracy in bond-length and angle determinations .

- Intermolecular interaction analysis : Weak forces (e.g., C–H⋯O, N–H⋯Cl) are modeled using density functional theory (DFT) to validate experimental observations .

- Data cross-validation : Compare results with structurally analogous compounds (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) to identify systematic errors .

Advanced: How does this compound interact with biological targets, and what experimental designs validate these mechanisms?

Answer:

- Enzyme inhibition : The compound’s urea moiety acts as a hydrogen-bond donor/acceptor, disrupting active sites. For example, IC₅₀ values (e.g., 78.28 μM for prostate cancer cells) are determined via dose-response assays using MTT or resazurin-based viability tests .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like Raf-1 kinase or β-glucuronidase. Docking scores correlate with experimental inhibition data .

- Structure-activity relationship (SAR) : Modifying substituents (e.g., replacing 3-chlorophenyl with nitro groups) alters bioactivity, guided by Hammett constants and steric maps .

Advanced: What challenges arise in designing assays to evaluate the anticancer activity of this compound, and how are they mitigated?

Answer:

- Cellular uptake variability : Lipophilicity (logP) optimization via substituent tuning improves membrane permeability. HPLC-MS monitors intracellular concentrations .

- Off-target effects : Counter-screening against non-cancerous cell lines (e.g., HEK293) and kinase profiling arrays identify selective toxicity .

- Metabolic stability : Microsomal incubation assays (e.g., liver S9 fractions) assess degradation pathways, guiding structural modifications to block vulnerable sites .

Basic: What analytical techniques are critical for characterizing hydrogen-bonding networks in this compound’s solid-state structure?

Answer:

- Single-crystal X-ray diffraction : Resolves dihedral angles between aromatic rings (e.g., ~8.7° in analogous ureas) and hydrogen-bond geometries (e.g., N–H⋯O distances of ~2.8–3.5 Å) .

- Thermogravimetric analysis (TGA) : Correlates thermal stability with intermolecular bond strength .

Advanced: How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

Answer:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) : Enhance hydrogen-bond acceptor strength of the urea carbonyl, boosting enzyme inhibition. Hammett σ⁺ values quantify electronic contributions .

- Steric effects : Bulky substituents (e.g., benzothiazole) restrict rotational freedom, stabilizing bioactive conformations. Molecular dynamics simulations predict conformational preferences .

Basic: What safety considerations are documented for handling this compound in laboratory settings?

Answer:

- Hazard identification : Potential irritant (skin/eyes) based on structurally similar ureas. Use PPE (gloves, goggles) and work in fume hoods .

- First aid : Immediate ethanol/water rinsing for contamination; medical consultation for ingestion/inhalation .

Advanced: How is computational chemistry applied to optimize this compound’s pharmacokinetic profile?

Answer:

- ADMET prediction : Software like SwissADME estimates bioavailability, blood-brain barrier penetration, and CYP450 interactions. Adjustments (e.g., adding methoxy groups) reduce metabolic liability .

- QSAR models : Relate molecular descriptors (e.g., polar surface area, logD) to in vivo half-life, guiding lead optimization .

Advanced: What contradictions exist in reported bioactivity data for this compound, and how are they reconciled?

Answer:

- Variability in IC₅₀ values : Differences arise from assay conditions (e.g., serum concentration, incubation time). Standardized protocols (e.g., CLSI guidelines) improve reproducibility .

- Off-target vs. on-target effects : CRISPR knockouts of putative targets (e.g., Raf-1) confirm mechanism specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.